molecular formula C6H6Cl2N2 B2613229 4,6-Dichloro-5-ethylpyrimidine CAS No. 53967-81-0

4,6-Dichloro-5-ethylpyrimidine

Cat. No.: B2613229
CAS No.: 53967-81-0
M. Wt: 177.03
InChI Key: RGNUWPUTQXUXQZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-ethylpyrimidine is an organic compound with the molecular formula C6H6Cl2N2. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 4th and 6th positions and an ethyl group at the 5th position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-ethylpyrimidine typically involves the chlorination of 5-ethyl-4,6-dihydroxypyrimidine. One common method includes refluxing 5-ethyl-4,6-dihydroxypyrimidine with phosphorus oxychloride for about an hour . Another method involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate and subsequent chlorination with thionyl chloride .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring the product meets international quality standards .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-ethylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines, and thiols are commonly used. The reactions typically occur in polar solvents such as ethanol or dimethylformamide at elevated temperatures.

    Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired transformation.

Major Products Formed:

Scientific Research Applications

4,6-Dichloro-5-ethylpyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4,6-Dichloro-2-methylpyrimidine
  • 4,6-Dichloro-5-methoxypyrimidine
  • 4,6-Dichloro-2-aminopyrimidine

Comparison: 4,6-Dichloro-5-ethylpyrimidine is unique due to the presence of the ethyl group at the 5th position, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications .

Properties

IUPAC Name

4,6-dichloro-5-ethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-2-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNUWPUTQXUXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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